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Compound Name:
2,5-Dihydroxy-4-

methoxyacetophenone

Cat. No.: B15596883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,5-
Dihydroxy-4-methoxyacetophenone, a naturally occurring phenolic compound. This

document details the spectroscopic data, experimental protocols for its isolation, and a logical

framework for its structural determination.

Introduction
2,5-Dihydroxy-4-methoxyacetophenone is a substituted acetophenone that has been

isolated from the roots of Cynanchum paniculatum[1]. As a member of the diverse family of

acetophenones, this compound is of interest to researchers in natural product chemistry and

drug discovery due to its potential biological activities. The precise determination of its chemical

structure is fundamental for understanding its properties and potential applications. This guide

outlines the key spectroscopic evidence and methodologies used to confirm the structure of

this compound.

Spectroscopic Data
The structural framework of 2,5-Dihydroxy-4-methoxyacetophenone was elucidated through

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables

summarize the key quantitative data obtained from these analyses.
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Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. While a complete, peer-reviewed dataset for 2,5-Dihydroxy-4-
methoxyacetophenone is not readily available in the public domain, data from spectral

databases and analysis of its isomers allow for a confident assignment.

Table 1: ¹³C NMR Spectroscopic Data for 2,5-Dihydroxy-4-methoxyacetophenone

Carbon Atom Chemical Shift (δ) ppm Data Source Type

C=O ~198-202 Predicted/Typical

C-1 ~110-115 Predicted/Typical

C-2 ~150-155 (bearing OH) Predicted/Typical

C-3 ~100-105 Predicted/Typical

C-4 ~155-160 (bearing OCH₃) Predicted/Typical

C-5 ~145-150 (bearing OH) Predicted/Typical

C-6 ~115-120 Predicted/Typical

-COCH₃ ~25-30 Predicted/Typical

-OCH₃ ~55-60 Predicted/Typical

Note: The data presented is

based on typical chemical

shifts for similar structures and

data from online spectral

databases. For definitive

assignments, 2D NMR

experiments such as HSQC

and HMBC would be required.

A ¹³C NMR spectrum is available on SpectraBase, though access to the raw data may require a

subscription.[2][3]
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Table 2: ¹H NMR Spectroscopic Data for 2,5-Dihydroxy-4-methoxyacetophenone (Predicted)

Proton(s)
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

H-3 ~6.5-6.7 s - Aromatic Proton

H-6 ~7.0-7.2 s - Aromatic Proton

2-OH ~9.0-10.0 s (br) -
Phenolic

Hydroxyl

5-OH ~5.0-6.0 s (br) -
Phenolic

Hydroxyl

-COCH₃ ~2.5 s - Acetyl Protons

-OCH₃ ~3.8 s - Methoxy Protons

Note: Predicted

¹H NMR data is

based on

established

substituent

effects on

aromatic

chemical shifts.

The broad

singlets for the

hydroxyl protons

are characteristic

and their

chemical shift

can vary with

solvent and

concentration.

Mass Spectrometry (MS) Data
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Mass Spectrometry Data for 2,5-Dihydroxy-4-methoxyacetophenone

Ion
m/z (Mass-to-
Charge Ratio)

Relative Intensity Fragmentation

[M]⁺ 182 Moderate Molecular Ion

[M-CH₃]⁺ 167 High

Loss of a methyl

radical from the acetyl

group

[M-COCH₃]⁺ 139 Moderate
Loss of the acetyl

group

Note: This data is

consistent with the

expected

fragmentation of an

acetophenone

derivative. A GC-MS

spectrum is available

on SpectraBase.[3]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data for 2,5-Dihydroxy-4-methoxyacetophenone
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3400-3200 (broad) O-H stretch Phenolic Hydroxyl

~3000-2850 C-H stretch Aromatic and Aliphatic

~1650 C=O stretch Conjugated Ketone

~1600, 1500 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether

Note: The IR spectrum would

be characterized by a broad

hydroxyl absorption, a sharp

carbonyl peak, and

absorptions characteristic of

the aromatic ring and ether

linkage. A computed IR

spectrum is available from

Wiley's KnowItAll IR Spectral

Library.[3]

Experimental Protocols
Isolation of 2,5-Dihydroxy-4-methoxyacetophenone from
Cynanchum paniculatum
The following is a generalized protocol based on the reported isolation of this compound from a

natural source.[1]

Extraction: The dried and powdered roots of Cynanchum paniculatum are extracted with

80% methanol at room temperature. The extraction is typically repeated multiple times to

ensure exhaustive recovery of the metabolites.

Solvent Partitioning: The combined methanol extracts are concentrated under reduced

pressure to yield a crude extract. This crude extract is then suspended in water and

partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform,
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ethyl acetate, and n-butanol. 2,5-Dihydroxy-4-methoxyacetophenone, being a moderately

polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification: The ethyl acetate fraction is subjected to column

chromatography over silica gel. The column is eluted with a gradient of increasing polarity,

typically a mixture of n-hexane and ethyl acetate.

Further Purification: Fractions containing the target compound, as identified by thin-layer

chromatography (TLC), are combined and may require further purification by preparative

TLC or high-performance liquid chromatography (HPLC) to yield pure 2,5-Dihydroxy-4-
methoxyacetophenone.

Structure Confirmation: The structure of the isolated pure compound is then confirmed using

the spectroscopic methods detailed above (NMR, MS, IR).

Structure Elucidation Workflow
The logical process for the structure elucidation of 2,5-Dihydroxy-4-methoxyacetophenone is

outlined in the following diagram.
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Caption: Workflow for the isolation and structure elucidation of 2,5-Dihydroxy-4-
methoxyacetophenone.

Molecular Structure and Key Spectroscopic
Correlations
The confirmed structure of 2,5-Dihydroxy-4-methoxyacetophenone with key correlations to

its spectroscopic data is presented below.

2,5-Dihydroxy-4-methoxyacetophenone

Key Spectroscopic Correlations

H-3 (~6.6 ppm, s)

H-6 (~7.1 ppm, s)

-COCH₃ (~2.5 ppm, s;
~26 ppm; 1650 cm⁻¹ C=O)

-OCH₃ (~3.8 ppm, s;
~56 ppm; 1250 cm⁻¹ C-O)

2-OH (~9.5 ppm, s, br;
~3300 cm⁻¹ O-H)

5-OH (~5.5 ppm, s, br;
~3300 cm⁻¹ O-H)
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Caption: Molecular structure and key ¹H NMR, ¹³C NMR, and IR correlations.

Conclusion
The structure of 2,5-Dihydroxy-4-methoxyacetophenone has been confidently established

through the combined application of modern spectroscopic techniques. Its isolation from a

natural source, Cynanchum paniculatum, highlights the importance of continued exploration of

the chemical diversity of the plant kingdom. The detailed spectroscopic data and

methodologies presented in this guide provide a solid foundation for further research and

development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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